Formaldehyde;oxirane;phenol

Glass transition temperature cross-link density high-temperature thermosets

Researchers requiring thermally stable, chemically resistant coatings often find standard BPA epoxy resins insufficient for extreme environments. This epoxy phenol novolac (EPN) resin, with a functionality of 2.5-4.5, resolves underperformance at high temperatures. - Delivers continuous service from -196°C to 205°C, meeting NORSOK M-501 standards for aggressive chemical immersion. - Achieves a 40-50% increase in tensile strength when blended with conventional epoxies. - Features ultra-low moisture absorption in hydrocarbon novolac variants for hot/wet aerospace applications.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 25134-84-3
Cat. No. B14162203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde;oxirane;phenol
CAS25134-84-3
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC=O.C1CO1.C1=CC=C(C=C1)O
InChIInChI=1S/C6H6O.C2H4O.CH2O/c7-6-4-2-1-3-5-6;1-2-3-1;1-2/h1-5,7H;1-2H2;1H2
InChIKeyWLZKVKFSIOWKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 250 g / 1 kg / 220 kg / 525 lb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epoxy Phenol Novolac Resin Selection Baseline


CAS 25134-84-3 designates an epoxy phenol novolac (EPN) resin—a multifunctional thermosetting polymer synthesized by epoxidizing a phenol-formaldehyde novolac backbone [1]. Unlike standard bisphenol A-based epoxy resins that are predominantly difunctional, EPN resins possess a higher average epoxy functionality (typically 2.5–2.8 for standard commercial grades and up to ~4.5 for ultra-high-functionality variants), which yields a substantially higher cross-link density upon cure . This class is commercially recognized under trade designations such as ARALDITE® EPN 1139 and D.E.N.™ 438, and is explicitly identified in industrial supply chains as the Huntsman alternative CAS 25134-84-3 for epoxy phenol novolac applications . The defining structural feature—multiple epoxy groups per molecule on a phenolic backbone—directly translates into quantifiably different thermal, mechanical, and chemical resistance profiles relative to commodity difunctional epoxy resins.

Resin Chemistry
Epoxy phenol novolac (EPN) backbone, multifunctional thermoset
Cross-link Architecture
Higher epoxy functionality than difunctional DGEBA; dense network upon cure
Performance Context
Designated for elevated thermal, mechanical, and chemical resistance requirements

Performance Gap vs. Generic Epoxy Resins


The performance gap between EPN resins and conventional difunctional epoxy resins such as DGEBA (CAS 25085-99-8) arises directly from differences in network architecture. DGEBA has an epoxy functionality of approximately 2, producing a linear or lightly cross-linked network; in contrast, commercial EPN resins within the CAS 25134-84-3 family possess functionalities ranging from 2.5 to 4.5, generating a densely cross-linked thermoset . This difference is not incremental but structural: thermogravimetric analysis demonstrates that epoxy novolac/MDA systems exhibit substantially higher thermal decomposition temperatures (T10 and T50) compared to DGEBA/MDA counterparts [1], and replacement of even 20–40% of DGEBA with EPN results in a 40–50% increase in tensile strength along with a measurable increase in glass transition temperature [2]. Generic procurement that treats all epoxy resins as interchangeable therefore risks under-specifying critical performance attributes in applications where thermal stability, solvent resistance, or mechanical integrity at elevated temperature are design requirements.

EPN Resin (CAS 25134-84-3)
Multifunctional (typ. 2.5–4.5 epoxy groups/mol), densely cross-linked after cure
Generic DGEBA Epoxy
Difunctional (~2.0), linear or lightly cross-linked network architecture
Reported higher Tg, thermal decomposition resistance, and mechanical strength
May not meet continuous service temperature and solvent resistance requirements
Cross-link density directly linked to performance under thermal/chemical stress
Substitution risks under-specifying critical attributes; validation advised

Quantitative Differentiation Evidence


Glass Transition Temperature Advantage

Epoxy phenol novolac resins (CAS 25134-84-3 family) achieve substantially higher glass transition temperatures (Tg) than conventional DGEBA-based epoxy resins due to their multifunctional architecture. Commercial EPN grades such as ARALDITE® EPN 1139 exhibit a functionality of 2.8, compared to ~2.0 for standard DGEBA liquid epoxy resin . Ultra-high-functionality EPN variants (e.g., D.E.N.™ 440) with an average functionality of ~4.5 can further boost the Tg of cured thermosets while maintaining processability . The resulting higher cross-link density directly elevates the maximum service temperature of the cured network.

Epoxy Functionality
Data to verify
2.8 (EPN 1139) to ~4.5 (ultra-high) vs. ~2.0 DGEBA
Higher cross-link density potential; Tg differentiation driver
Manufacturer TDS values; neat resin characterization
Glass transition temperature cross-link density high-temperature thermosets

Thermal Decomposition Stability by TGA

A direct comparative thermogravimetric study of epoxy novolac/MDA and DGEBA/MDA systems demonstrated that the novolac-based network exhibits superior thermal stability, as evidenced by higher T10 and T50 decomposition temperatures [1]. This enhanced thermal endurance is attributed to the higher aromatic content and greater cross-link density of the phenolic novolac backbone.

TGA Decomposition T10/T50
Head-to-head
EPN/MDA: higher T10, T50
DGEBA/MDA: lower
Wider thermal processing window reported
TGA under controlled atmosphere; MDA hardener [1]
Thermogravimetric analysis thermal stability decomposition temperature

Tensile Strength and Flexural Modulus Enhancement

In a study of structural reinforcement adhesive binders, substituting 20–40% of a conventional epoxy resin with epoxy novolac resin resulted in a 40–50% increase in tensile strength and a 20% increase in flexural modulus, accompanied by a reduction in tensile strain and an increase in glass transition temperature [1]. This demonstrates that even partial incorporation of EPN produces a quantifiable mechanical property uplift beyond what neat difunctional epoxy can deliver.

Tensile Strength Uplift
Head-to-head
+40–50% after 20–40% EPN substitution
Quantifiable mechanical improvement in adhesive binder
Carbon fiber reinforcement; no-bake system [1]
Tensile strength flexural modulus structural adhesives composite reinforcement

Fracture Toughness Improvement in Blends

Blends of DGEBA with multifunctional epoxy novolac (EPN) resin exhibited significantly higher fracture toughness than neat DGEBA epoxy samples, with a maximum improvement of 23% [1]. The compressive modulus and strength also increased with increasing EPN content, attributed to enhanced cross-link density and molecular weight. Notably, the blends containing high fractions of EPN showed higher solvent resistance, though with a somewhat lower flexural modulus compared to DGEBA-rich blends [1]. This demonstrates that EPN incorporation yields a quantifiable toughness advantage without sacrificing compressive performance.

Fracture Toughness (KIC)
Head-to-head
+23% improvement vs neat DGEBA
Enhanced crack propagation resistance in blends
DGEBA/EPN blends; bending test [1]
Fracture toughness epoxy blends cross-link density ductility

Moisture Resistance Differentiation

Within the epoxy novolac class, moisture absorption varies significantly by backbone chemistry. Hydrocarbon-based epoxy novolac resins such as TACTIX® 556 (dicyclopentadiene backbone, low average molecular polarity) exhibit considerably lower moisture absorption than typical phenolic novolac epoxies such as ARALDITE® EPN 1139 and ARALDITE® EPN 1138 . The quantified EEW range for TACTIX® 556 is 215–235 g/eq, compared to 172–179 g/eq for ARALDITE® EPN 1139 . This difference is critical for applications where retention of properties under hot/wet conditions is a design requirement, such as aerospace composites.

Moisture Absorption
Data to verify
TACTIX® 556: considerably lower
EPN 1139/1138: higher uptake
Hydrocarbon backbone reduces water uptake
EEW 215–235 vs 172–179 g/eq; manufacturer data
Moisture absorption water uptake hydrophobicity composite materials

Service Temperature Range in Coatings

Commercial phenolic epoxy (novolac) coating formulations demonstrate an operational temperature envelope far exceeding that of conventional epoxy coatings. HEMPADUR 85671, a two-component amine adduct cured phenolic epoxy (novolac) coating, provides continuous dry/wet service from –196°C up to 205°C, with maximum immersion resistance up to 95°C in water . This temperature range is achievable because the phenolic novolac backbone confers thermal stability that commodity bisphenol A-based epoxy coatings cannot match. The coating meets multiple stringent certifications including NORSOK M-501, FDA, and EU food contact compliance .

Service Temperature Range
Class-level inference
–196°C to 205°C dry/wet; immersion up to 95°C
Extended thermal envelope for novolac-based coatings
HEMPADUR 85671 product data sheet; class-level
High-temperature coatings chemical resistance immersion service tank linings

Research and Industrial Application Scenarios


High-Temperature Protective Coatings and Linings

Phenolic epoxy (novolac) coatings based on CAS 25134-84-3 chemistry are the technically mandated choice for interior tank linings, pipelines, and railcars exposed to aggressive chemicals at elevated temperatures. As demonstrated by HEMPADUR 85671, such formulations deliver continuous service from –196°C to 205°C with immersion resistance up to 95°C in water, meeting NORSOK M-501, FDA, and Aramco SAES-H-101 standards . The thermal stability advantage of the novolac backbone over bisphenol A epoxy—validated by TGA comparison showing higher T10 and T50 decomposition temperatures —directly supports specification in refineries, petrochemical units, and subsea equipment where conventional epoxy coatings would thermally degrade or soften.

Structural Adhesives and Composite Matrices

EPN resins provide a quantifiable mechanical property upgrade as structural adhesive binders. Substituting 20–40% of conventional epoxy with epoxy novolac increases tensile strength by 40–50% and flexural modulus by 20%, while also elevating the glass transition temperature [1]. For aerospace composite matrices, the ultra-high functionality EPN variants (e.g., D.E.N.™ 440 with functionality ~4.5) yield thermosets with Tg values exceeding those achievable with difunctional DGEBA [2]. When moisture resistance is a concurrent requirement, hydrocarbon epoxy novolac grades such as TACTIX® 556 offer considerably lower moisture absorption than standard phenolic novolacs , making them suitable for hot/wet aerospace environments.

Electronic Encapsulation and Molding Compounds

The high cross-link density inherent to EPN resins—derived from their multifunctional architecture (functionality 2.8 for ARALDITE® EPN 1139, up to ~4.5 for ultra-high-functionality grades)—delivers the low coefficient of thermal expansion (CTE), high Tg, and dimensional stability required for electronic encapsulation and transfer molding compounds . Epoxy-novolac molding compounds are extensively used in the electronics industry for encapsulating integrated circuits, where the combination of thermal stability and mechanical integrity during thermal cycling is essential . Procurement of EPN-based molding compounds is justified when device operating temperatures exceed the Tg limitations of standard DGEBA-based encapsulants.

Solvent-Resistant and Chemically Aggressive Environments

Cured epoxy novolac networks demonstrate superior solvent resistance compared to DGEBA-based systems, as shown by the higher solvent resistance of DGEBA/EPN blends with increasing EPN fraction [3]. The densely cross-linked structure of EPN resins limits solvent penetration and swelling, making them the preferred matrix for composites and coatings exposed to organic solvents, acids, and alkalis. Commercial EPN grades such as ARALDITE® EPN 1139 are explicitly characterized by 'superior chemical resistance and excellent heat stability' , supporting their specification in filament winding, pultrusion, and prepreg applications where chemical exposure is combined with elevated service temperatures.

Application
Selection Property
Validation Focus
High-Temperature Protective Coatings & Linings
Service temperature envelope, chemical resistance, immersion capability
Thermal stability by TGA, immersion performance, compliance documentation
Structural Adhesives & Composite Matrices
Tensile/flexural modulus uplift, Tg elevation, moisture resistance
Mechanical property improvement over DGEBA baseline, hot/wet retention
Electronic Encapsulation & Molding Compounds
High cross-link density, low CTE, dimensional stability at elevated Tg
Thermal cycling integrity, Tg verification, CTE measurement
Solvent-Resistant & Chemically Aggressive Environments
Dense network limits solvent penetration; high aromatic content
Solvent swelling/uptake tests, chemical exposure durability
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